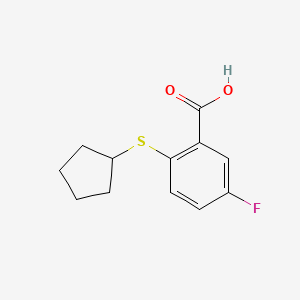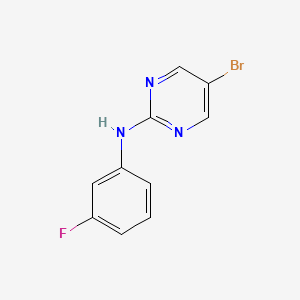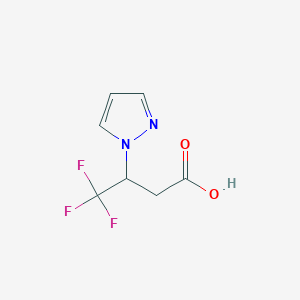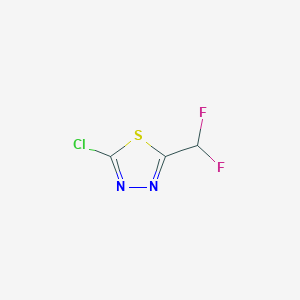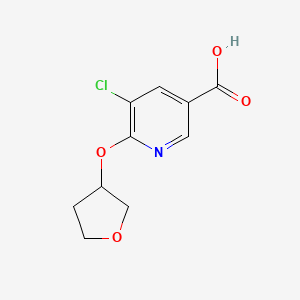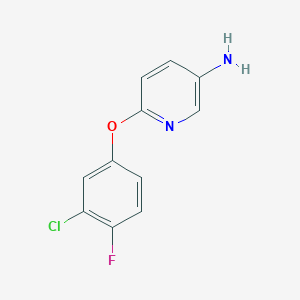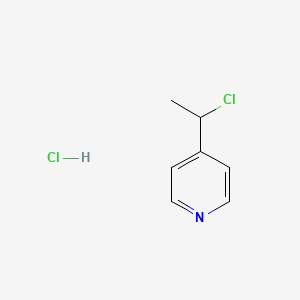
4-(1-Chloroethyl)pyridine hydrochloride
Descripción general
Descripción
“4-(1-Chloroethyl)pyridine hydrochloride” is a chemical compound that finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .
Molecular Structure Analysis
The empirical formula of “this compound” is C6H6ClN · HCl . The molecular weight is 164.03 . The SMILES string representation is Cl[H].ClCc1ccncc1 .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It has a melting point between 166-173 °C .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) is utilized as a recyclable catalyst for acylation of inert alcohols and phenols. This compound, when used under base-free conditions, helps form N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which plays a crucial role in various acylation reactions (Liu, Ma, Liu, & Wang, 2014).
Photophysical Studies
Pyrazolo[3,4-b]pyridines with a 4-chloro-5-chloroethyl side chain are synthesized to study the effect of substituents on their fluorescence properties. This research is significant for understanding how different substituents impact the fluorescent quantum yield of such compounds (Patil, Shelar, & Toche, 2011).
Antibacterial Applications
Pyridine derivatives, including those with a chloromethyl group, have shown potential antibacterial activity. Microwave-assisted quaternization of various pyridine derivatives results in compounds with effective antimicrobial properties against both Gram-positive and Gram-negative bacteria (Bušić, Pavlović, Roca, Vikić-Topić, & Gašo-Sokač, 2017).
Chemical Delivery Systems for Brain Targeting
A 1, 4‐dihydropyridine ⇌ pyridinium salt type redox system, which can be derived from compounds including chloroethylpyridine, is used for site‐specific and sustained delivery of drugs to the brain. This innovative approach allows for targeted drug delivery, particularly for anticancer agents (El-Sherbeny, Al‐Salem, Sultan, Radwan, Farag, & El-Subbagh, 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is a key organic raw material used in the production of high-value fine chemical products .
Biochemical Pathways
It’s known to be widely used in various fields such as pharmaceuticals, pesticides, dyes, flavors, feed additives, food additives, rubber auxiliaries, and synthetic materials , suggesting it may influence a variety of biochemical processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1-Chloroethyl)pyridine hydrochloride. For instance, it’s known to be hygroscopic, meaning it readily absorbs moisture from the environment . This could potentially affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
4-(1-Chloroethyl)pyridine hydrochloride plays a significant role in biochemical reactions, particularly in the protection of carboxyl termini of peptides as 4-picolyl esters. This compound interacts with enzymes such as tetramethylguanidine, which aids in the introduction of the 4-picolyl group. The 4-picolyl group provides a polar handle that facilitates the separation and purification of peptides. Additionally, this compound is stable to acid-catalyzed removal of Cbz protecting groups and can be removed by base, sodium in liquid ammonia, or catalytic hydrogenolysis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins. For instance, its interaction with Amberlyst™15 resin in peptide synthesis demonstrates its impact on cellular processes related to peptide production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a reagent for the protection of carboxyl termini of peptides, providing a polar handle that aids in separation and purification. The compound’s stability to acid-catalyzed removal of Cbz protecting groups and its removal by base or catalytic hydrogenolysis highlight its role in enzyme inhibition and activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be hygroscopic and should be stored under inert gas to maintain its stability. Over time, it may degrade if exposed to moisture or oxidizing agents. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s stability and degradation were monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been found to be effective in its intended applications without causing significant adverse effects. At higher dosages, toxic or adverse effects may be observed, including severe skin burns and eye damage .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It plays a role in the protection of carboxyl termini of peptides, which affects metabolic flux and metabolite levels. The compound’s interaction with tetramethylguanidine and its stability to acid-catalyzed removal of Cbz protecting groups are key aspects of its metabolic involvement .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water, 1N HCl, DMSO, and methanol facilitates its distribution within cellular compartments. The compound’s hygroscopic nature requires careful storage to prevent degradation .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its activity or function. Its role in peptide synthesis and protection of carboxyl termini highlights its importance in subcellular processes .
Propiedades
IUPAC Name |
4-(1-chloroethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOLBRUXQVFJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




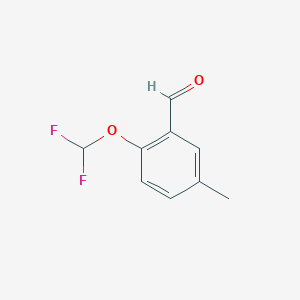
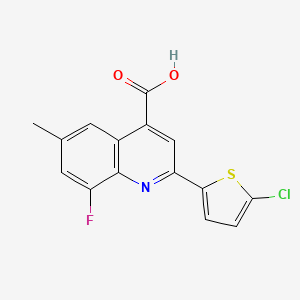
![6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1454399.png)
